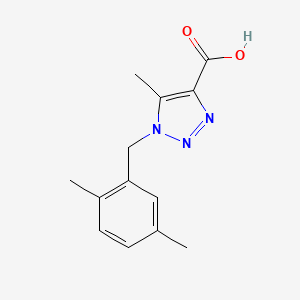
2-(4-Acetylphenyl)-2,2-difluoroacetic acid
Vue d'ensemble
Description
2-(4-Acetylphenyl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C10H10O3 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Green Chemistry and Synthesis
2-(4-Acetylphenyl)-2,2-difluoroacetic acid and its derivatives are explored in green chemistry as benign acylating agents. For instance, the acylation of resorcinol with acetic acid, aiming to synthesize 2',4'-dihydroxyacetophenone, employed environmentally friendly catalysts like Amberlyst-36, aligning with the principles of green chemistry (Yadav & Joshi, 2002).
Advanced Oxidation Processes
The compound is instrumental in advanced oxidation processes (AOPs) as demonstrated by its role in activating peracetic acid (PAA) to generate acetylperoxyl radicals. These radicals, crucial in Co/PAA systems, significantly degrade aromatic organic compounds, offering insight into pollutant degradation methods (Kim et al., 2020).
Molecular Structure and Analysis
The compound's derivatives have been synthesized and analyzed for their molecular structures. Studies like FT-IR, molecular structure, and NBO analysis provide valuable insights into the chemical properties and structural stability of these compounds, paving the way for their application in various scientific fields (Raju et al., 2015).
Catalysis and Synthesis
This compound derivatives are also significant in catalysis. For instance, trifluoroacetic acid was effectively used as a catalyst in a one-pot, four-component synthesis of substituted dihydro 2-oxypyroles, demonstrating the compound's utility in facilitating complex chemical reactions (Lashkari et al., 2018).
Chemical Reactions and Synthesis
The compound and its derivatives are central to various synthesis processes. For example, the synthesis of 2-(trifluoroacetyl)chromones and their reactions with 1,2-diamines are noteworthy, highlighting the compound's role in the production of functional chemical entities with potential applications in different scientific domains (Irgashev et al., 2015).
Mécanisme D'action
Target of Action
It’s known that boronic acids and their esters, which this compound is a part of, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters are known to react rapidly with certain compounds to form stable derivatives . The acetylphenyl group in the compound could potentially undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Boronic acids and their esters are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which could influence their bioavailability .
Result of Action
The compound’s potential to form stable derivatives through reactions with certain compounds suggests it could have significant effects at the molecular level .
Action Environment
The action, efficacy, and stability of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid can be influenced by various environmental factors. For instance, the pH level strongly influences the rate of reaction of boronic acids and their esters, which are considerably accelerated at physiological pH .
Propriétés
IUPAC Name |
2-(4-acetylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-6(13)7-2-4-8(5-3-7)10(11,12)9(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEXUINTPQGRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

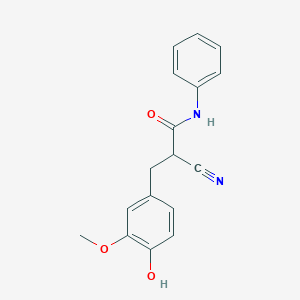
![4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzonitrile](/img/structure/B3033910.png)
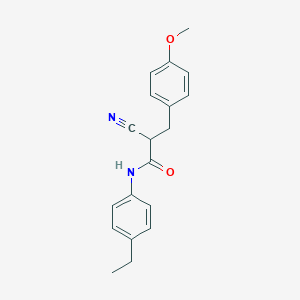
![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)

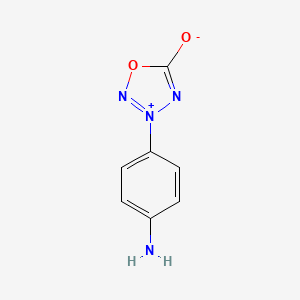
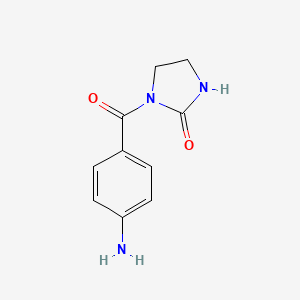
![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)
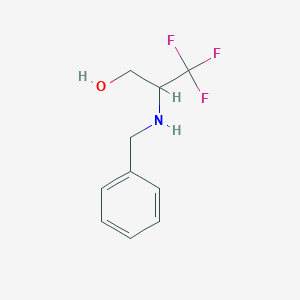
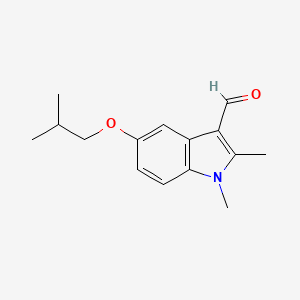
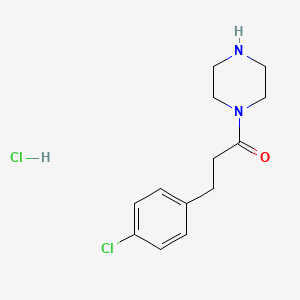

![2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3033931.png)
